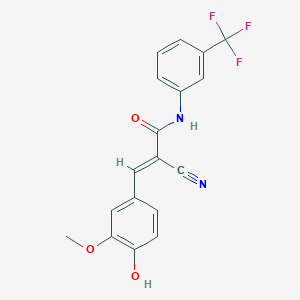

(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O3/c1-26-16-8-11(5-6-15(16)24)7-12(10-22)17(25)23-14-4-2-3-13(9-14)18(19,20)21/h2-9,24H,1H3,(H,23,25)/b12-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKRAYWNSVZBFK-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide typically involves a multi-step process:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methoxybenzaldehyde and 3-(trifluoromethyl)aniline.

Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and malononitrile in the presence of a base such as piperidine.

Aldol Condensation: The intermediate undergoes an aldol condensation with 3-(trifluoromethyl)aniline to form the desired acrylamide compound. This step typically requires a catalyst such as sodium ethoxide and is carried out under reflux conditions.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the cyano group, converting it to an amine group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can facilitate reduction reactions.

Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

Research has demonstrated that compounds with acrylamide structures can serve as effective inhibitors of viral proteases, particularly in the context of hepatitis C virus (HCV). The incorporation of the acrylamide group allows for targeted covalent inhibition, which enhances specificity towards viral proteins. For instance, studies have shown that derivatives similar to (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide exhibit potent inhibitory effects on HCV protease, with IC50 values significantly lower than those of non-acrylamide counterparts .

1.2 Anticancer Properties

The compound has also been investigated for its potential anticancer properties. The presence of the cyano group in conjunction with the acrylamide structure has been associated with the induction of apoptosis in cancer cell lines. In vitro studies indicate that this compound can inhibit cell proliferation and induce cell cycle arrest in various cancer models, highlighting its potential as a lead compound for further development .

Chemical Reactivity

2.1 Michael Addition Reactions

The electrophilic nature of the acrylamide allows it to participate in Michael addition reactions with nucleophiles such as thiols and amines. This property is exploited in synthetic chemistry to create complex molecular architectures. The compound's reactivity can be harnessed to develop new derivatives with enhanced biological activities or novel properties .

2.2 Synthesis of Novel Compounds

Utilizing this compound as a starting material, researchers have synthesized a variety of derivatives through multicomponent reactions (MCR). These derivatives have been screened for biological activity, leading to the identification of new compounds with potential therapeutic applications .

Case Studies

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the cyano group and the trifluoromethyl group can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Trifluoromethyl vs.

- Cyano Group: Common in analogs (e.g., ), the cyano group stabilizes the α,β-unsaturated system, enabling Michael addition-mediated interactions with cellular thiols .

- Hydroxy-Methoxyphenyl : Shared with compound 8 , this moiety is linked to antioxidant activity and G2/M cell cycle arrest, suggesting a role in reactive oxygen species (ROS)-mediated apoptosis.

Mechanistic Insights

Cytotoxicity Screening Methods

- SRB Assay : Widely used for cytotoxicity screening (e.g., ), this method quantifies cellular protein content and could evaluate the target compound’s potency against cancer cell lines.

Biological Activity

(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 363.33 g/mol. Its structure features a cyano group, a methoxyphenyl moiety, and a trifluoromethyl phenyl group, which are believed to contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, compounds containing the 4-hydroxy-3-methoxyphenyl group have been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism of action often involves the modulation of key signaling pathways such as p53 and NF-κB, leading to enhanced caspase activity and cell cycle arrest .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| 7d | MDA-MB-231 | 1.0 | Morphological changes, apoptosis |

| 7h | HepG2 | 10.0 | Enhanced caspase-3 activity |

| 10c | MDA-MB-231 | 2.5 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to its anticancer properties, the compound may possess anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models. These effects are crucial for conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the presence of the cyano group enhances its interaction with molecular targets involved in cell signaling pathways related to apoptosis and inflammation.

Case Studies

- Study on Apoptosis Induction : A recent study demonstrated that this compound could significantly induce apoptosis in MDA-MB-231 cells at concentrations as low as 1 µM. The study utilized flow cytometry to assess changes in cell viability and apoptosis markers .

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications for inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide, and how are intermediates characterized?

The synthesis typically involves a multi-step condensation reaction. For analogous acrylamides, key steps include:

- Coupling reactions : Use of coupling agents like EDCI in DMF under ice-cooled conditions to facilitate acrylamide bond formation .

- Solvent systems : Ethyl acetate/petroleum ether mixtures for recrystallization to enhance purity .

- Purification : Column chromatography (e.g., silica gel) and washing with solvents like ethanol to remove impurities .

- Characterization : Confirm structure via H/C NMR (e.g., δ 7.0–8.0 ppm for aromatic protons), mass spectrometry (MS) for molecular ion peaks, and elemental analysis to validate composition .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Spectroscopy : NMR (H, C) to verify substituent positions and stereochemistry (e.g., E-configuration via coupling constants) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H] peaks) .

- Elemental analysis : Match experimental C, H, N percentages with theoretical values (e.g., ±0.3% tolerance) .

Q. What are the known biological targets or mechanisms of action for structurally related acrylamide derivatives?

Related compounds show activity against enzymes (e.g., kinase inhibition) or microbial targets. For example:

- Anticancer activity : Analogous acrylamides inhibit tubulin polymerization or disrupt kinase signaling pathways .

- Antimicrobial effects : Thiophene- or furan-containing derivatives exhibit bactericidal activity via membrane disruption .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this acrylamide derivative under varying reaction conditions?

Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility, while toluene may enhance selectivity for E-isomers .

- Catalyst selection : Use of DMAP or HOBt to accelerate coupling reactions and reduce side products .

- Temperature control : Lower temperatures (0–5°C) minimize decomposition of reactive intermediates .

- Real-time monitoring : TLC or in situ FTIR to track reaction progress and adjust parameters dynamically .

Q. How can structural modifications to the acrylamide core influence bioactivity, based on existing SAR studies?

Structure-activity relationship (SAR) insights from analogous compounds include:

- Substituent effects :

| Modification | Observed Impact | Source |

|---|---|---|

| Methoxy → Nitro (aromatic ring) | Enhanced kinase inhibition | |

| Trifluoromethyl → Chloro (phenyl group) | Increased antimicrobial potency |

- Backbone rigidity : Introducing cyclopropane or heterocycles (e.g., thiazole) improves metabolic stability .

Q. How should discrepancies in reported biological activity data for this compound be addressed methodologically?

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed cell lines, ATP concentrations in kinase assays) .

- Comparative analogs : Test derivatives with incremental structural changes to isolate functional group contributions (e.g., replacing 4-hydroxy-3-methoxyphenyl with 3,4-dimethoxyphenyl) .

- Orthogonal validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinities independently .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in cancer cells?

- Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., MAPK/ERK) post-treatment .

- Protein interaction studies : Co-immunoprecipitation (Co-IP) or pull-down assays with biotinylated probes to isolate binding partners .

- In silico docking : Molecular docking against crystallographic targets (e.g., EGFR kinase domain) to predict binding modes, followed by mutagenesis to validate critical residues .

Data Contradiction Analysis

- Example Issue : Conflicting reports on IC values in kinase inhibition assays.

- Resolution :

Verify assay conditions (e.g., ATP concentration, incubation time) .

Compare cell permeability using LC-MS quantification of intracellular compound levels .

Assess off-target effects via kinome-wide profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.